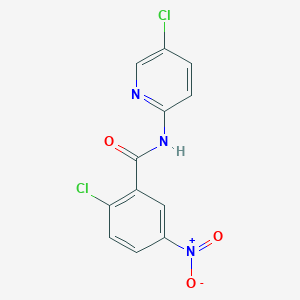

2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide is a chemical compound with the molecular formula C12H8Cl2N2O . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide consists of a benzamide core with chlorine and nitro groups attached . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide are not specified in the sources I found. Typically, these properties would include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide: has shown potential in anticancer research. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, certain benzothiazole-2-thiol derivatives linked with pyridinyl-2-amine, which share a structural similarity with our compound of interest, have demonstrated potent anticancer activities . These compounds were found to induce apoptosis in HepG2 cancer cells, suggesting that similar compounds could be designed to target a range of cancers.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment. Compounds like 2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide can be engineered to trigger apoptosis in cancer cells, thereby halting tumor growth. This mechanism has been observed in related benzothiazole derivatives, which have been used to study apoptosis pathways in HepG2 cells .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can be used to create novel derivatives with potential biological activities. The synthesis process often involves the reaction of commercially available amines with chloroacetyl chloride, followed by linkage to heterocyclic rings, which can enhance the activity and safety profile of the resulting compounds .

Biological Activity Exploration

Researchers are continually exploring the biological activities of compounds like 2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide . By modifying the chemical structure, scientists can discover new pharmacological properties, leading to the development of new drugs. The incorporation of heterocyclic rings, such as pyridine, pyrimidine, and thiazole, has been a focus in enhancing the anticancer properties of these molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O3/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(17(19)20)2-3-10(9)14/h1-6H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZGVZJYGMRJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5627694.png)

![4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5627697.png)

![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5627704.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)

![2-(2-fluorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5627757.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)

![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)